molecular formula C14H14N4OS B2701509 4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2198359-86-1

4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2701509
CAS No.: 2198359-86-1
M. Wt: 286.35
InChI Key: PHPVJOFACVYBEM-UHFFFAOYSA-N
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Description

4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C14H14N4OS and its molecular weight is 286.35. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    The compound “4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one” contains a triazole ring, which is often found in drugs that target enzymes like cytochrome P450 .

    Mode of Action

    The triazole ring in “this compound” could potentially bind to the active site of its target enzyme, inhibiting its function .

    Biochemical Pathways

    Depending on the specific target of “this compound”, various biochemical pathways could be affected. For instance, if it targets a cytochrome P450 enzyme, it could impact drug metabolism pathways .

    Pharmacokinetics

    The ADME properties of “this compound” would depend on various factors including its solubility, stability, and the presence of functional groups that could be metabolized by the body .

    Result of Action

    The molecular and cellular effects of “this compound” would depend on its specific target and mode of action .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "this compound" .

Properties

IUPAC Name

4-methyl-5-(5-methylthiophen-2-yl)-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-10-6-7-12(20-10)13-16-18(14(19)17(13)2)9-11-5-3-4-8-15-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPVJOFACVYBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NN(C(=O)N2C)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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